2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a compound that belongs to the class of aromatic amides It features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2-(3-oxo-4H-quinoxalin-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted benzamide derivatives .
Scientific Research Applications
2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-fluoro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide
- 4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Uniqueness
2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
IUPAC Name |
2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-15-9-3-1-7-13(15)20(26)24-16-10-4-2-8-14(16)19-21(27)25-18-12-6-5-11-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYTXJHVSIAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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